molecular formula C6H7ClFN3 B1403469 6-Fluoronicotinimidamide hydrochloride CAS No. 1419101-31-7

6-Fluoronicotinimidamide hydrochloride

Cat. No.: B1403469
CAS No.: 1419101-31-7
M. Wt: 175.59 g/mol
InChI Key: QDOFLLXAEGTQSR-UHFFFAOYSA-N
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Description

6-Fluoronicotinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClFN3 and a molecular weight of 175.59 g/mol It is a derivative of nicotinamide, where a fluorine atom is substituted at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoronicotinimidamide hydrochloride typically involves the reaction of 6-fluoronicotinic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with an amine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as crystallization and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Fluoronicotinimidamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Dehydrating Agents: Thionyl chloride, phosphorus oxychloride.

    Nucleophiles: Various amines and other nucleophilic reagents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Fluoronicotinimidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoronicotinimidamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorine atom’s presence may influence the compound’s reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

6-Fluoronicotinimidamide hydrochloride can be compared with other nicotinamide derivatives, such as:

  • 6-Fluoronicotinic acid
  • 6-Fluoronicotinamide
  • 6-Fluoronicotinonitrile

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of the fluorine atom in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

6-fluoropyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOFLLXAEGTQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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